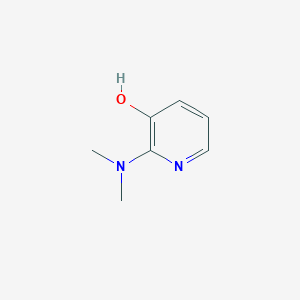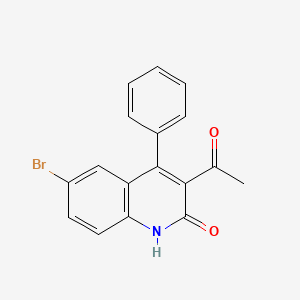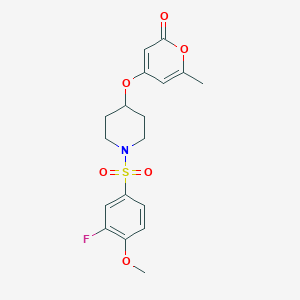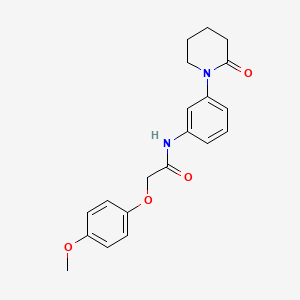
2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide is a chemical compound that has gained importance in the field of scientific research due to its potential applications in various areas. This compound is also known as OSM-S-106 and has a molecular formula of C26H24ClN3OS.
Aplicaciones Científicas De Investigación
Thiophene Analogues and Carcinogenicity Evaluation
A study by Ashby et al. (1978) explored the synthesis and evaluation of thiophene analogues of carcinogens benzidine and 4-aminobiphenyl, focusing on their potential carcinogenicity. These compounds, including analogues like N-(5-phenylthiophen-2-yl)acetamide, were assessed using in vitro assays to predict their carcinogenic potential. Although the compounds showed activity consistent with their chemical nature, the study raised questions about their ability to cause tumors in vivo, highlighting the complexity of predicting carcinogenicity from in vitro data (Ashby et al., 1978).
Biological Effects of Acetamide Derivatives
Kennedy (2001) reviewed the toxicology of acetamide and its derivatives, including their biological consequences and environmental impacts. This extensive review provides insights into the diverse biological responses elicited by these compounds and underscores the importance of understanding their roles and effects in biological systems and their potential commercial applications (Kennedy, 2001).
Pyrrolobenzimidazoles in Cancer Treatment
Skibo (1998) discussed the design, chemistry, and antitumor activity of pyrrolobenzimidazole-based agents. This class of compounds, including derivatives with acetamido groups, was shown to have potential as antitumor agents, with advantages over other therapeutic agents in terms of their mechanism of action and efficacy in cancer treatment (Skibo, 1998).
Pharmacological Activities of Phenoxy Acetamide Derivatives
Al-Ostoot et al. (2021) surveyed the chemical diversity and pharmacological activities of phenoxy acetamide and its derivatives, including chalcone, indole, and quinoline derivatives. This review underscores the importance of these compounds in medicinal chemistry, highlighting their potential as therapeutic agents with diverse pharmacological properties (Al-Ostoot et al., 2021).
Piracetam and Its Derivatives
Dhama et al. (2021) focused on piracetam, a nootropic drug, and its derivatives, including their synthesis, biological activities, and therapeutic potential. This review highlights the importance of acetamide derivatives in enhancing cognitive functions and managing various CNS disorders (Dhama et al., 2021).
Propiedades
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2OS/c1-17-10-12-19(13-11-17)26-24(28)16-29-23-15-27(22-9-5-3-7-20(22)23)14-18-6-2-4-8-21(18)25/h2-13,15H,14,16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETUWGYBDCFOAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5-(3-methoxyphenyl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate](/img/structure/B2637987.png)

![3-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-propionic acid](/img/structure/B2637991.png)
![3-(2-chloro-6-fluorobenzyl)-6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2637995.png)

![3-[(2,5-dioxopyrrolidin-1-yl)methyl]-N-(diphenylmethyl)azetidine-1-carboxamide](/img/structure/B2637999.png)
![2-(3-Methylphenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2638001.png)

![N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(3,4-dimethoxyphenyl)-1-ethanamine](/img/structure/B2638003.png)


